
Phenylacetylene
Overview
Description
Phenylacetylene (C₆H₅C≡CH) is an aromatic alkyne characterized by a terminal acetylene group attached to a benzene ring. Its linear sp-hybridized carbon chain and π-electron-rich structure make it highly reactive in catalytic transformations, such as hydrogenation, cycloaddition, and cross-coupling reactions . The compound’s physical properties, including a boiling point of 142–145°C and a C≡C bond length of ~1.216 Å, are critical for its industrial applications, such as in styrene production and pharmaceutical intermediates .
Scientific Research Applications
Chemical Synthesis
1.1. Hydrogenation to Styrene
One of the primary applications of phenylacetylene is its selective hydrogenation to styrene, which is crucial in the production of various industrial chemicals. Recent studies have demonstrated that using palladium-based catalysts can achieve high selectivity for styrene while minimizing the formation of unwanted byproducts like ethylbenzene. For instance, a study reported a 92% selectivity for styrene at complete conversion of this compound using a novel diatomic catalyst structure involving rare earth elements .
Catalyst Type | Selectivity (%) | Conversion (%) | Notes |
---|---|---|---|
Pd-based DAC | 92 | 100 | High selectivity achieved through electronic modification . |
1.2. Polymerization
This compound can also undergo polymerization to form poly(this compound), which exhibits unique properties such as electrical conductivity and thermal stability. The polymerization process can be initiated using tungsten carbene complexes, with conditions affecting the molecular weight and structure of the resultant polymer . Research has shown that polar solvents slow down the polymerization rate compared to nonpolar solvents, impacting the final product's characteristics.
Solvent Type | Polymerization Rate | Molar Mass Characteristics |
---|---|---|
Polar (e.g., CHCl) | Slower | Lower molar mass |
Nonpolar (e.g., n-hexane) | Faster | Higher molar mass |
Materials Science
This compound serves as a precursor for various materials due to its reactivity and ability to form stable bonds. It has been utilized in synthesizing carbonaceous nanostructures through innovative reaction mechanisms involving radical species. The hydrogen-abstraction this compound-addition (HAPaA) mechanism has been proposed as an efficient pathway for creating peri-condensed aromatic hydrocarbons (PCAHs), which are essential in advanced material applications .
Biological Applications
In biochemistry, this compound has been explored for its potential in synthesizing biologically active compounds. It has been used in reactions involving nitrones to produce alkynyl hydroxylamines, which may have pharmaceutical relevance . Moreover, its unique properties allow it to function as an analog for acetylene in various experimental setups, facilitating research in organic synthesis and medicinal chemistry.
Spectroscopic Studies
This compound's infrared absorption characteristics have been studied extensively to understand its behavior in different environments, including astrophysical contexts. Recent findings indicate its presence in molecular clouds, suggesting potential roles in astrochemistry . Understanding its spectral features aids in identifying similar compounds in space and contributes to broader chemical knowledge.
Case Study 1: Selective Hydrogenation
A detailed investigation into the selective hydrogenation of this compound revealed that optimizing catalyst composition significantly enhances reaction efficiency. The study employed advanced characterization techniques such as HAADF-STEM and XAFS to confirm the catalyst's structure and performance metrics .
Case Study 2: Polymerization Mechanisms
Research on the polymerization of this compound initiated by tungsten carbene complexes provided insights into kinetic parameters and thermodynamic behaviors under varying conditions. This study highlighted how solvent polarity influences reaction rates and final polymer characteristics .
Mechanism of Action
Phenylacetylene undergoes various chemical transformations due to its terminal alkyne group. The mechanism of action involves:
Hydrogenation: The alkyne group undergoes hydrogenation to form alkenes or alkanes.
Oxidative Coupling: The alkyne group undergoes oxidative coupling to form diynes.
Hydration: The alkyne group undergoes hydration to form ketones.
Comparison with Similar Compounds
Catalytic Performance in Hydrogenation and Coupling Reactions
Phenylacetylene’s reactivity is often benchmarked against styrene (C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃) due to their structural similarities and overlapping industrial relevance. Table 1 highlights key catalytic systems and their selectivity/activity:
Key Observations :
- Pd@Zn-MOF-74 achieves ultrahigh styrene selectivity due to C≡C coordination with Zn(II) sites, a mechanism absent in conventional Pd/C catalysts .
- Au/S. lavandulifolia NPs exhibit recyclability superior to many homogeneous catalysts, retaining >90% yield after seven cycles .
Physical and Structural Properties
Table 2: Comparison of Key Physical Properties
Key Observations :
- The similar boiling points of this compound, styrene, and ethylbenzene complicate their separation in industrial cracking processes .
- This compound’s acetylenic C-H stretching mode exhibits unique anharmonic coupling with ring vibrations, a feature preserved in fluorinated derivatives .
Reactivity in Organometallic and Functionalization Reactions
- Hydrosilylation vs. Hydrogenation : Palladium capsules shift chemoselectivity toward hydrosilylation (β/α = 5.5) over hydrogenation, contrasting with unencapsulated Pd catalysts .
- Diborene Reactions: this compound undergoes hydroalkynylation with dibora[2]ferrocenophane, forming stabilized 1-alkynyl-2-hydrodiboranes (≥85% selectivity) .
Biological Activity
Phenylacetylene (C8H8) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and polymerization. Its biological activity has been explored in several studies, revealing its potential applications in medicinal chemistry, catalysis, and material science.
This compound is an alkyne characterized by a triple bond between the carbon atoms. This structure allows it to participate in various chemical reactions, including polymerization and hydrogenation. The compound can undergo selective hydrogenation to produce styrene, which is crucial in the production of plastics and synthetic rubbers. Recent studies have shown that palladium-based catalysts can achieve high selectivity for styrene from this compound, with reported selectivity rates reaching up to 92% at complete conversion .
Anti-inflammatory Properties
Research has indicated that certain derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study identified 1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene as a potent COX-2 inhibitor with moderate oral anti-inflammatory effects (ED50 = 129 mg/kg) in carrageenan-induced rat paw edema assays. This suggests that this compound derivatives could serve as scaffolds for developing new anti-inflammatory drugs .
Polymerization and Drug Delivery Systems
This compound is also utilized in the synthesis of polymers, specifically poly(this compound), which has applications in drug delivery systems. The polymerization process can be initiated using tungsten carbene complexes, resulting in materials with tunable properties for controlled drug release . These polymers can be functionalized to enhance their stability and efficacy as drug carriers, demonstrating the versatility of this compound in biomedical applications.
Catalytic Applications
The catalytic properties of this compound have been extensively studied, particularly its role in oxidative coupling reactions. Research indicates that rhodium catalysts can facilitate the oxidative coupling of this compound with benzaldehyde derivatives to produce chromones with yields ranging from 12.7% to 88.3% depending on the substituents on the benzaldehyde . This highlights its significance in synthetic organic chemistry.
Case Studies
- Selective Hydrogenation : A study on palladium-based catalysts demonstrated an innovative approach to selectively hydrogenate this compound to styrene without producing ethylbenzene, a common byproduct. This was achieved through a diatomic catalyst structure that enhanced reaction performance .
- Polymerization Kinetics : Research into the polymerization of this compound revealed that higher temperatures and lower initiator concentrations resulted in polymers with higher molecular weights. The kinetics of this process were thoroughly analyzed, providing insights into the reaction mechanisms involved .
Data Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing phenylacetylene in laboratory settings, and how can purity be ensured?
this compound can be synthesized via Grignard reagent modification. For example, deuterated this compound (C₆H₅C≡D) is prepared by hydrolyzing this compound Grignard (C₆H₅C≡CMgBr) with deuterated water (D₂O), followed by pentane extraction and vacuum distillation (48–49°C) . Purity is verified via high-resolution mass spectrometry (e.g., molecular weight confirmation at 103.07 g/mol) and absence of protio-impurities in NMR (e.g., no peaks at 3.08 ppm for C≡H) . For known compounds, cross-referencing IR spectra (C≡C stretch at ~2100 cm⁻¹) and NMR aromatic proton shifts (7.45 ppm) ensures identity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- IR Spectroscopy : Identifies alkyne stretches (~2100 cm⁻¹) and distinguishes C–H vs. C–D bonds in deuterated analogs .
- NMR : Aromatic protons appear at 7.45 ppm, while alkyne protons (if present) are absent in deuterated forms .
- GC-MS : Quantifies reaction conversion rates (e.g., 98% yield in CuO/CNF-catalyzed alkyne borylation) and monitors byproducts .
- Mass Spectrometry : Confirms molecular weights (e.g., 102.136 g/mol for C₈H₆) and isotopic labeling .
Q. What safety protocols are essential for handling this compound in experimental workflows?
this compound is flammable (DOT Class 3) and irritant. Key precautions include:
- Using inert atmospheres (argon) during reactions to prevent combustion .
- Avoiding exposure to sparks or high temperatures (storage at ambient conditions) .
- Employing PPE (gloves, goggles) and fume hoods during synthesis .
Advanced Research Questions
Q. How does this compound participate in the hydrogen abstraction/acetylene addition (HACA) mechanism for interstellar PAH formation?
Under combustion-like conditions, this compound (C₈H₆) acts as a precursor to naphthalene (C₁₀H₈) via HACA. Photoionization mass spectrometry reveals this compound intermediates, where sequential H abstraction and acetylene addition form aromatic rings. This mechanism is critical for modeling PAH evolution in astrochemical environments like TMC-1 .
Q. What kinetic models describe this compound hydrogenation over Pt/γ-Al₂O₃ catalysts?
A Langmuir-Hinshelwood model accurately predicts rate dependencies on catalyst weight (0.1–0.5 g), pressure (1–4 atm), and temperature (30–70°C). Key steps include:
- Competitive adsorption of this compound and hydrogen on Pt sites.
- Sequential hydrogenation to styrene (C₆H₅C≡CH → C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃). Activation energy (Eₐ ≈ 45 kJ/mol) aligns with literature for alkyne hydrogenation .
Q. How do solvent interactions and substituent effects influence this compound reactivity in base-catalyzed ethynylation?
In THF or furan, this compound exhibits non-linear solvent shifts (e.g., upfield NMR shifts at low furan concentrations, downfield at high concentrations), inconsistent with 1:1 complex models. Steric and electronic effects from aldehydes (e.g., para-substituents) modulate ethynylation efficiency, with electron-withdrawing groups reducing yields by 20–30% .
Q. What methodologies control the polymerization of this compound for material science applications?
- Thermal Polymerization : Heating at 150°C yields poly(this compound) with intrinsic viscosities correlating to softening points (e.g., 120°C for η = 0.5 dL/g) .
- Catalytic Polymerization : AlCl₃ or Ziegler-Natta catalysts produce stereoregular polymers, confirmed via IR (C=C stretches at 1600 cm⁻¹) and viscosity analysis .
Q. Data Contradictions and Resolutions
- Solvent Shifts in NMR : shows this compound’s furan-induced chemical shifts deviate from 1:1 complex models, suggesting multi-step equilibria or solvent clustering. Resolution requires advanced DFT simulations paired with variable-temperature NMR .
- Catalytic Selectivity : Conflicting reports on Pt/γ-Al₂O₃ selectivity for styrene vs. ethylbenzene are resolved by adjusting H₂ pressure—lower pressures favor partial hydrogenation .
Properties
IUPAC Name |
ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(phenylacetylene) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1060211 | |
Record name | Phenylacetylene | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Phenylacetylene | |
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Vapor Pressure |
2.06 [mmHg] | |
Record name | Phenylacetylene | |
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CAS No. |
536-74-3, 28213-80-1 | |
Record name | Phenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |
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Record name | Ethynylbenzene | |
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Record name | Benzene, ethenyl-, trimer | |
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Record name | Ethynylbenzene | |
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Record name | Benzene, ethynyl- | |
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Record name | Phenylacetylene | |
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Record name | Phenylacetylene | |
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Record name | ETHYNYLBENZENE | |
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Retrosynthesis Analysis
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